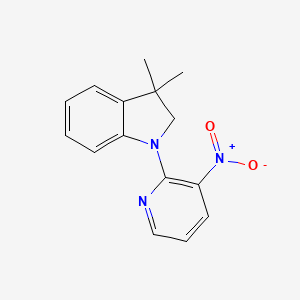
2-Bromo-4,6-dimethoxy-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-4,6-dimethoxy-1,3,5-triazine is a derivative of the s-triazine family, known for its unique chemical properties and wide range of applications The s-triazine core is a six-membered ring containing three nitrogen atoms at alternating positions, which imparts significant stability and reactivity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine typically involves the bromination of 4,6-dimethoxy-1,3,5-triazine. One common method includes the reaction of 4,6-dimethoxy-1,3,5-triazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions: 2-Bromo-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-4,6-dimethoxy-s-triazine, 2-thio-4,6-dimethoxy-s-triazine, etc.
Coupling Products: Complex triazine derivatives used in various applications.
科学的研究の応用
2-Bromo-4,6-dimethoxy-1,3,5-triazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is utilized in the development of advanced materials such as polymers and coatings with specific properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-4,6-dimethoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the triazine ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
類似化合物との比較
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with a chlorine atom instead of bromine. It is also used in nucleophilic substitution reactions.
4,6-Dimethoxy-1,3,5-triazine: The parent compound without any halogen substitution, used as a precursor for various derivatives.
Uniqueness: 2-Bromo-4,6-dimethoxy-1,3,5-triazine is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chloro and unsubstituted counterparts. This increased reactivity makes it a valuable intermediate in the synthesis of complex molecules and materials .
特性
分子式 |
C5H6BrN3O2 |
|---|---|
分子量 |
220.02 g/mol |
IUPAC名 |
2-bromo-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C5H6BrN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 |
InChIキー |
OUFKZYIKTKMDOX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=N1)Br)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8460257.png)









